Dipotassium2-nitroacetate

Synthetic Methodology Yield Optimization Alkali Metal Salt Synthesis

Sourcing nitroacetate esters via direct nitromethane routes often entails hazardous conditions and suboptimal yields. Dipotassium 2-nitroacetate (CAS 22742-08-1) resolves this as a pre-formed, non-volatile solid enabling a high-yield (>90%) two-step esterification. • Maximizes material utilization for pharmaceutical amino acid derivative synthesis (e.g., phenylalanine, tryptophan). • Well-defined nitroacetate anion (pKa 1.68) ensures precise stoichiometric control in nucleophilic additions. • Fully solved crystal structure supports solid-state and computational chemistry studies.

Molecular Formula C2H2K2NO4+
Molecular Weight 182.24 g/mol
Cat. No. B12341213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium2-nitroacetate
Molecular FormulaC2H2K2NO4+
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])[N+](=O)[O-].[K+].[K+]
InChIInChI=1S/C2H3NO4.2K/c4-2(5)1-3(6)7;;/h1H2,(H,4,5);;/q;2*+1/p-1
InChIKeyMYCSNQMBYYTIND-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipotassium 2-Nitroacetate: Overview and Procurement Baseline


Dipotassium 2-nitroacetate (CAS 22742-08-1) is the dipotassium salt of 2-nitroacetic acid, characterized by a nitro group (-NO₂) adjacent to a carboxylate moiety balanced by two potassium ions . With the molecular formula C₂H₂K₂NO₄⁺ and a molecular weight of 182.24 g/mol, it is a nitro-functionalized carboxylate salt widely utilized as a synthetic intermediate in organic chemistry . The compound is recognized for its role in the synthesis of nitrogen-containing heterocycles, pharmaceuticals, and agrochemicals, and is typically handled as a research-use-only material with purities around 95% .

Why Dipotassium 2-Nitroacetate Cannot Be Substituted


Generic substitution within the nitroacetate class fails due to fundamental differences in reactivity, solubility, and synthetic utility that are dictated by the counterion. The dipotassium salt exhibits enhanced nucleophilicity of the 2-nitroacetate anion due to the electron-withdrawing nitro group (pKa of parent acid = 1.68) [1], a property that distinguishes it from non-nitro carboxylates like potassium acetate (pKa 4.76) [2]. Furthermore, the dipotassium salt serves as a critical intermediate for high-yield ester synthesis and specific coupling reactions, whereas alternative salts (e.g., sodium nitroacetate) or esters (e.g., methyl nitroacetate) may require different handling, exhibit divergent solubility profiles, or necessitate catalyst systems for comparable transformations [3]. These distinctions directly impact synthetic route efficiency, cost, and final product purity, making informed selection essential.

Dipotassium 2-Nitroacetate: Evidence-Based Comparisons


Synthesis Yield Optimization from Nitromethane

The synthesis of dipotassium 2-nitroacetate from nitromethane and potassium hydroxide has been significantly optimized over classical methods. A 1949 procedure using 50% aqueous KOH yielded the dipotassium salt in only 44.5% (first crop) [1]. In contrast, a patented non-aqueous process employing n-butanol as solvent at >100°C achieves yields of greater than 90%, with a specific example reporting 94% yield [2][3]. This represents a >2-fold improvement in yield, directly impacting material cost and process efficiency for large-scale procurement.

Synthetic Methodology Yield Optimization Alkali Metal Salt Synthesis

Acidity Comparison: Nitroacetic vs. Acetic Acid

The parent acid of dipotassium 2-nitroacetate, nitroacetic acid, exhibits a pKa of 1.68 [1]. This is over 3 orders of magnitude more acidic than unsubstituted acetic acid (pKa 4.76) [2]. The electron-withdrawing nitro group dramatically stabilizes the conjugate base (the nitroacetate anion), which is the active nucleophilic species in dipotassium 2-nitroacetate. This enhanced acidity correlates with greater anion stability and predictable reactivity in nucleophilic additions and alkylations compared to non-nitro carboxylates.

Physicochemical Properties Acidity Reactivity Prediction

Transesterification Efficiency of Methyl 2-Nitroacetate

While the dipotassium salt is a precursor to esters, the reactivity of the resulting methyl 2-nitroacetate informs procurement decisions for downstream users. Uncatalyzed thermal transesterification of methyl 2-nitroacetate proceeds with low efficiency (e.g., 18% yield at 30°C) [1]. However, employing dibutyltin(IV) oxide (DBTO) as a catalyst dramatically improves the conversion, achieving yields exceeding 98% for certain alcohol substrates [1][2]. This stark contrast highlights the necessity of appropriate catalytic systems when working with nitroacetate esters, a factor that may influence whether a user procures the pre-formed ester or synthesizes it in situ from the dipotassium salt.

Catalysis Transesterification Reaction Efficiency

β-Nitroalanine Synthesis via Easton Coupling

Dipotassium 2-nitroacetate demonstrates specific advantage as a starting material in the Easton three-component coupling reaction. The use of the dipotassium salt in this one-pot synthesis affords β-nitroalanine in high yield, presumably via facile decarboxylation of a β-nitroaspartate intermediate [1]. While alternative nitroalkane sources could be employed, the dipotassium salt provides a direct, high-yielding route to this valuable β-amino acid building block, offering a streamlined synthetic pathway compared to multi-step alternatives.

Amino Acid Synthesis Three-Component Coupling β-Nitroalanine

Crystal Structure Determination by X-ray Diffraction

The crystal structure of dipotassium nitroacetate has been definitively solved by single-crystal X-ray diffraction, providing precise bond lengths, angles, and coordination geometry [1]. This level of structural characterization is not available for all nitroacetate salts or esters, offering a unique benchmark for computational modeling, quality control of synthetic batches, and understanding solid-state properties. The determined structure confirms the ionic nature and the planar geometry around the nitro and carboxylate groups, with potassium ions coordinating multiple oxygen atoms.

Crystallography Structural Analysis Quality Control

Dipotassium 2-Nitroacetate: Optimal Applications


Large-Scale Nitroacetate Ester Synthesis for Pharmaceuticals

Procurement of dipotassium 2-nitroacetate is strongly advised for organizations requiring high-yield, scalable access to methyl or ethyl nitroacetate. The optimized synthesis of the dipotassium salt (yields >90%) [1] provides a cost-effective entry point for subsequent esterification. In contrast to direct ester synthesis from nitromethane, which may involve lower-yielding or more hazardous routes, the dipotassium salt intermediate enables a controlled, two-step process that maximizes material utilization. This is particularly relevant for pharmaceutical companies synthesizing amino acid derivatives (e.g., phenylalanine, tryptophan) where nitroacetate esters are key building blocks [2].

Nucleophilic Addition Reaction Research

For laboratories investigating carbon-carbon bond formation via nucleophilic addition, dipotassium 2-nitroacetate offers a well-defined source of the highly reactive nitroacetate anion. The anion's enhanced nucleophilicity, predicted by the low pKa of its conjugate acid (1.68) [3], makes it suitable for reactions with electrophiles such as aldehydes, ketones, and alkyl halides. While alternative nitroalkanes (e.g., nitromethane) can also serve as nucleophile precursors, the dipotassium salt provides a pre-formed, non-volatile, and easy-to-handle solid that simplifies reaction setup and improves stoichiometric control, especially in academic teaching labs or high-throughput experimentation environments.

Peptide and β-Amino Acid Synthesis via Easton Coupling

Researchers focused on peptide chemistry or the synthesis of β-amino acid derivatives should consider dipotassium 2-nitroacetate as the preferred nitroalkane source for the Easton three-component coupling. The reported high-yield synthesis of β-nitroalanine using this salt [4] demonstrates its particular suitability for this transformation, likely due to favorable solubility and reactivity under aqueous conditions. This targeted application supports the procurement of dipotassium 2-nitroacetate for labs studying unnatural amino acids or developing peptide-based therapeutics.

Crystallographic and Materials Science Studies

Given the availability of a fully solved crystal structure [5], dipotassium 2-nitroacetate serves as an ideal model compound for researchers investigating the solid-state properties of nitro-functionalized carboxylates. Studies focusing on metal coordination, hydrogen bonding, or the impact of nitro groups on crystal packing can leverage this well-characterized material. Its established structural parameters facilitate comparison with novel derivatives and provide a benchmark for computational solid-state chemistry predictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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